molecular formula C10H15ClN2O3 B2765114 Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride CAS No. 1892520-05-6

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride

Cat. No.: B2765114
CAS No.: 1892520-05-6
M. Wt: 246.69
InChI Key: DCWIARQMQSUPAV-UHFFFAOYSA-N
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Description

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core substituted with a piperidine ring at position 3 and a methyl ester group at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical research. This compound is synthesized via regioselective reactions between β-enamino ketoesters and hydroxylamine hydrochloride, yielding moderate to high enantiomeric excess (up to 97–100% ee) when chiral precursors are used . Its structural uniqueness lies in the combination of the oxazole’s aromaticity and the piperidine’s conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-12-9(8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWIARQMQSUPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with oxazole precursors under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride is utilized across various scientific disciplines due to its versatile chemical properties:

Chemistry

It serves as a reactant in synthesizing various heterocyclic compounds and as a building block for more complex molecules.

Biology

The compound is instrumental in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. Notably, it has been investigated for its potential therapeutic effects in oncology and neurology.

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that derivatives of oxazole can induce apoptosis in cancer cells by targeting mitochondrial pathways and affecting respiratory chain complexes. In vitro studies have shown significant cytotoxicity against human cancer cell lines such as HeLa and CaCo-2, with IC50 values ranging from 3.1 μM to higher concentrations depending on the derivative tested.

Neuroprotective Effects

Studies suggest that compounds similar to methyl 3-piperidin-4-yl derivatives can modulate glutamate receptors, crucial for neuronal survival and function. This modulation may help prevent excitotoxicity associated with neurodegenerative diseases.

Case Studies and Research Findings

Study FocusFindings
Anticancer Studies Significant cytotoxicity against HeLa and CaCo-2 cells with varying IC50 values based on specific derivatives tested.
Neuroprotective Effects In vitro studies indicate potential protective effects against excitotoxicity through glutamate receptor modulation.
Enzyme Inhibition Profiles Potent inhibition against HDACs and carbonic anhydrases implicated in tumor growth and metastasis.

Mechanism of Action

The mechanism of action of Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h)

  • Structure : Differs by the presence of a Boc-protected piperidine ring at position 5 instead of position 3.
  • Synthesis: Prepared similarly via β-enamino ketoester and hydroxylamine hydrochloride, but regioselectivity is controlled by precursor design .
  • Properties : The Boc group increases steric bulk, reducing reactivity compared to the hydrochloride salt. NMR data shows a singlet at δ 8.46 ppm for the oxazole proton .
  • Applications: Used as an amino acid-like building block in peptide mimetics.

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate Hydrochloride (CAS 1803608-36-7)

  • Structure: Features a 2-aminopropan-2-yl substituent at position 3 instead of piperidine.
  • Molecular Formula : C₈H₁₃ClN₂O₃; Molecular Weight: 220.65 .
  • Synthesis : Likely involves reductive amination or nucleophilic substitution.
  • Applications : Research applications in medicinal chemistry due to its primary amine group, which facilitates further functionalization .

Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)

  • Structure : Differs by 3,3-difluoro substitution on the piperidine ring.
  • Applications : Explored in CNS drug development.

Comparison with Heterocyclic Variants

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

  • Structure : Replaces 1,2-oxazole with 1,2,4-oxadiazole and adds a cyclobutyl group.
  • Properties : The oxadiazole ring offers greater π-electron density, influencing binding affinity in enzyme inhibition .
  • Applications : Used in agrochemicals for its stability and selectivity .

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 2034156-59-5)

  • Structure : Combines oxadiazole with a branched alkyl chain.
  • Applications: Potential use in antiviral or anti-inflammatory agents due to its lipophilic side chain .

Substituent Effects on Reactivity and Bioactivity

Compound Key Substituent Impact on Properties
Methyl 5-Bromo-3-[2-chloro-6-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate (30a) Bromine and trifluoromethylphenyl Increases electrophilicity; enhances binding to hydrophobic enzyme pockets.
Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate (CAS 1803595-38-1) Chlorophenyl and ethyl groups Improves metabolic stability and bioavailability.

Biological Activity

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride (CAS No. 1892520-05-6), a derivative of the oxazole class, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as a therapeutic agent in various medical fields, including oncology and neurology.

  • Molecular Formula : C10H15ClN2O3
  • Molecular Weight : 246.69 g/mol
  • CAS Number : 1892520-05-6

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : Similar compounds within the oxazole family have shown inhibitory activity against enzymes such as:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC) .
  • Anticancer Activity : Research indicates that derivatives of oxazole can induce apoptosis in cancer cells by targeting mitochondrial pathways and affecting respiratory chain complexes .
  • Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Biological Activity Overview

The biological activities of methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride can be summarized as follows:

Activity TypeDescription
Anticancer Induces apoptosis in various cancer cell lines; potential for hepatocellular carcinoma treatment .
Neuroprotective May protect against neurodegeneration; similar compounds have shown efficacy in models of stroke and epilepsy .
Enzyme Inhibition Inhibits key enzymes involved in cancer progression and cellular metabolism .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of oxazole, including those related to methyl 3-piperidin-4-yl derivatives, exhibited significant cytotoxicity against human cancer cell lines, including HeLa and CaCo-2 cells. The IC50 values ranged from 3.1 μM to higher concentrations depending on the specific derivative tested .
  • Neuroprotective Effects : In vitro studies have shown that compounds similar to methyl 3-piperidin-4-yl derivatives can modulate glutamate receptors, which are crucial for neuronal survival and function, suggesting a role in preventing excitotoxicity associated with neurodegenerative diseases .
  • Enzyme Inhibition Profiles : Research has identified that oxazole derivatives can inhibit various enzymes critical for tumor growth and metastasis. For instance, studies have reported potent inhibition against HDACs and carbonic anhydrases, which are implicated in various cancers .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride?

The compound is synthesized via cyclocondensation of β-enamino ketoester precursors with hydroxylamine hydrochloride under moderate heating (50–70°C). This method yields the 1,2-oxazole core regioselectively. For example, β-enamino ketoesters derived from Boc-protected piperidine derivatives react with NH2_2OH·HCl in ethanol, achieving moderate yields (40–60%). Purification involves recrystallization or chromatography .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on multinuclear NMR (1H, 13C, and 15N) and X-ray crystallography. Key NMR features include distinct coupling constants (e.g., 2JHN^2J_{H-N} = 13–15 Hz for the oxazole ring) and Boc-group rotational conformers, which produce split signals in chiral derivatives. X-ray analysis (e.g., using SHELXL) resolves regiochemistry and stereochemistry, as demonstrated for related 1,2-oxazole-piperidine hybrids .

Q. What safety protocols are advised for handling this compound?

While specific toxicity data are limited, analogous piperidine derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Dry, cool conditions (2–8°C) away from oxidizers. Emergency measures for skin/eye contact include rinsing with water for 15 minutes. Always consult Safety Data Sheets (SDS) for piperidine-based compounds .

Q. What preliminary biological screening approaches are applicable?

Initial screening involves:

  • Enzyme assays : Test inhibition of targets like kinases or proteases at µM–mM concentrations.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs).
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK293, HeLa). Use HPLC-purified samples (>95% purity) to minimize false positives .

Advanced Research Questions

Q. How can regioselectivity challenges during oxazole ring formation be resolved?

Regioselectivity between 3- and 5-piperidinyl substitution is controlled by:

  • Precursor design : β-enamino ketoesters with electron-withdrawing groups favor 5-substitution.
  • NMR discrimination : Compare 1H^1H chemical shifts (e.g., 5-substituted oxazoles show downfield-shifted H-3 protons).
  • X-ray crystallography : Definitive regiochemical assignment via bond-length analysis (e.g., C–O vs. C–N distances) .

Q. Why do Boc-protected derivatives exhibit split signals in NMR spectra?

The tert-butoxycarbonyl (Boc) group adopts two rotational conformers, causing signal duplication in 1H^1H and 13C^13C NMR. Integration ratios (e.g., 60:40) reflect conformational populations. Use low-temperature NMR (−20°C) or 15N-labeled analogs to simplify spectra. 15N^15N coupling constants (2JHN^2J_{H-N} = 14–15 Hz) aid assignment .

Q. What strategies improve crystallographic refinement for this compound?

  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces model bias.
  • Software : SHELXL refines anisotropic displacement parameters and validates with Rint_{int} < 5%.
  • Twinned data : Use SHELXD for structure solution and SQUEEZE to model disordered solvents .

Q. How does 15N isotopic labeling enhance NMR analysis?

15N-labeling (e.g., via 15N^15N-hydroxylamine HCl) enables:

  • Direct detection : 1H^1H-15N^15N HMBC identifies N-atom connectivity.
  • Conformational studies : Measure 3JHN^3J_{H-N} couplings (1–3 Hz) to probe Boc-group dynamics.
  • Quantitative analysis : 15N-edited NOESY resolves spatial proximities in chiral centers .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

Variations arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. MeCN) and compare DSC profiles.
  • Hydration state : TGA determines water content; adjust storage conditions (dry N2_2 atmosphere).
  • Impurities : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) .

Q. Why do conflicting bioactivity results occur across studies?

Discrepancies stem from:

  • Sample purity : Validate with chiral HPLC (e.g., for enantiomers with >97% ee).
  • Assay conditions : Standardize buffer pH, temperature, and cell passage number.
  • Metabolic instability : Pre-treat with liver microsomes to assess degradation .

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